molecular formula C23H21FN2O6 B2458340 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941916-39-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2458340
CAS No.: 941916-39-8
M. Wt: 440.427
InChI Key: JVVYVBDYBBTVJJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a biologically active compound identified as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common driver mutations in Acute Myeloid Leukemia (AML) and are associated with poor prognosis . This molecule is designed to target and inhibit the aberrant signaling of both wild-type and mutated FLT3, thereby inducing apoptosis and suppressing the proliferation of leukemic cells. The core structure of this inhibitor is derived from a 4-oxopyridine scaffold, which is known to effectively interact with the ATP-binding pocket of kinase targets. Research into this compound and its analogs provides valuable tools for elucidating the pathogenesis of FLT3-driven leukemias and for evaluating potential therapeutic strategies in preclinical models . Its primary research application is in the investigation of targeted cancer therapies, specifically for the study of signal transduction pathways in hematological malignancies and for the in vitro and in vivo assessment of anti-leukemic efficacy.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O6/c24-18-4-2-1-3-16(18)13-30-22-10-26(17(12-27)8-19(22)28)11-23(29)25-9-15-5-6-20-21(7-15)32-14-31-20/h1-8,10,27H,9,11-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVYVBDYBBTVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyridine derivative. Its molecular formula is C25H26N2O4C_{25}H_{26}N_2O_4, and it has a molecular weight of 426.49 g/mol. The presence of the benzo[d][1,3]dioxole group is significant as it is commonly associated with various bioactive compounds.

Structural Formula

N benzo d 1 3 dioxol 5 ylmethyl 2 5 2 fluorobenzyl oxy 2 hydroxymethyl 4 oxopyridin 1 4H yl acetamide\text{N benzo d 1 3 dioxol 5 ylmethyl 2 5 2 fluorobenzyl oxy 2 hydroxymethyl 4 oxopyridin 1 4H yl acetamide}

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in oncology. These compounds have been shown to:

  • Induce Apoptosis : Similar compounds have demonstrated the ability to trigger programmed cell death in cancer cells, which is crucial for cancer therapy.
  • Cell Cycle Arrest : They can cause cell cycle arrest at the S phase, preventing cancer cells from proliferating.

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

These results suggest that the compound may be effective in treating multiple types of cancer by disrupting cellular processes critical for tumor growth.

Other Biological Activities

Beyond anticancer properties, there are indications that this compound could possess:

  • Antimicrobial Activity : Preliminary tests suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives related to this compound. The authors reported significant growth inhibition in MCF-7 and HeLa cells with IC50 values indicating a strong potential for further development as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action, revealing that these compounds could inhibit angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways. This finding is particularly relevant as it suggests a dual mechanism—targeting both tumor cells and their supporting vasculature .

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and pyridinone intermediates. Key steps include:

  • Coupling reactions : Use of 2-fluorobenzyl bromide for etherification under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide formation : Activation with coupling agents like EDCI/HOBt for amide bond formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate purity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane .

Basic: What analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxymethyl, fluorobenzyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₃H₂₁FNO₇) .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and ether (C-O-C) stretches .

Basic: How should researchers design initial biological activity screens?

  • In vitro enzyme assays : Target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates .
  • Cytotoxicity profiling : Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced: How can reaction yields be optimized during synthesis?

  • Solvent optimization : Replace DMF with acetonitrile for better solubility of fluorinated intermediates .
  • Catalyst screening : Test Pd/C or CuI for coupling steps to reduce side products .
  • Design of Experiments (DOE) : Use factorial designs to evaluate temperature/pH interactions .

Advanced: How to resolve contradictions in biological activity data?

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) to rule off-target effects .
  • Stability studies : Monitor compound degradation in assay buffers via LC-MS .
  • Batch analysis : Ensure consistent purity (>95%) across synthetic batches using HPLC .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the fluorobenzyl or hydroxymethyl groups to assess steric/electronic effects .
  • Computational modeling : Docking studies (e.g., AutoDock) to predict binding modes with target proteins .
  • Metabolite profiling : Identify active metabolites via liver microsome incubations .

Advanced: How to determine the compound’s mechanism of action?

  • X-ray crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors .
  • Gene expression profiling : RNA-seq to identify downstream pathways affected .

Advanced: How to address discrepancies in purity assessments?

  • Orthogonal validation : Cross-check HPLC purity (e.g., 98%) with ¹H NMR integration .
  • Spiking experiments : Add known impurities to confirm detection limits .
  • Thermogravimetric analysis (TGA) : Rule out solvent/moisture artifacts .

Advanced: How to evaluate metabolic stability for preclinical studies?

  • Liver microsome assays : Measure half-life (t₁/₂) in human/rat microsomes .
  • CYP450 inhibition screening : Use fluorogenic probes for CYP3A4/2D6 .
  • Prodrug design : Introduce ester groups to enhance bioavailability .

Advanced: How to conduct comparative studies with structural analogs?

  • Bioactivity clustering : Compare IC₅₀ values across analogs with varying substituents (e.g., chloro vs. fluoro) .
  • Pharmacophore mapping : Overlay structures to identify critical binding motifs .
  • In vivo efficacy : Test analogs in disease models (e.g., xenograft mice) for PK/PD correlations .

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